2-(2-羟乙基)-6-硝基-2H-1,4-苯并恶嗪-3(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

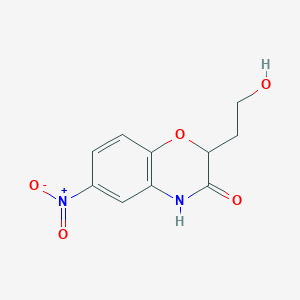

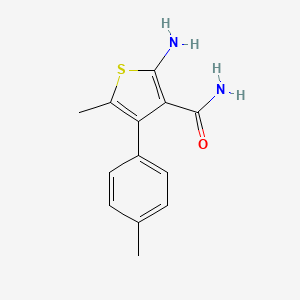

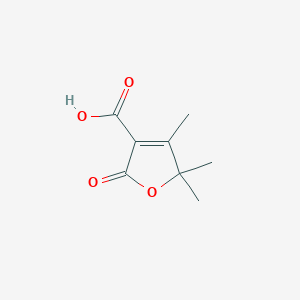

The compound 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a derivative of the 1,4-benzoxazin-3(4H)-one family, which is known for its potential pharmacological properties. The presence of a hydroxyethyl group and a nitro group on the benzoxazinone core suggests that it may have unique physical, chemical, and biological characteristics that could be of interest in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2H-1,4-benzoxazine derivatives has been explored through different methods. One approach involves the NHC-catalyzed cascade annulation reaction of o-vinylarylaldehydes with nitrosoarenes, leading to the formation of multifunctional 2,3-benzoxazin-4-ones . Another method includes the use of Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst to synthesize hydroxy-substituted 2H-1,4-benzoxazine derivatives from 1,2-epoxy-3-(2-nitroaryloxy)propanes . Additionally, a simple route for synthesizing 1,4-benzoxazin-3-(4H)-ones involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid .

Molecular Structure Analysis

The molecular structure of 2H-1,4-benzoxazine derivatives can be modified at the 2 position to introduce various substituents, which affects the properties of the compounds. For instance, the introduction of a hydroxyl group can improve water solubility and prolong the duration of action . X-ray structural analysis of such derivatives has revealed that the nitrogen atom at the 4 position tends to adopt an sp2-like planar bond configuration, which could influence the reactivity and interaction of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2H-1,4-benzoxazine derivatives is influenced by the functional groups attached to the core structure. For example, the introduction of a nitrato group can impart nitrate activity in addition to other functional properties, such as potassium channel-activating activity . The electron ionization mass spectrometric behavior of these derivatives has also been studied, showing distinct fragmentation patterns that can be used for their characterization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-1,4-benzoxazine derivatives are diverse and can be tailored by modifying the substituents on the core structure. The presence of a hydroxyethyl group and a nitro group in the compound of interest suggests that it may have specific solubility characteristics, reactivity, and possibly biological activity. The mass spectrometric investigation of similar derivatives has provided insights into their stability and fragmentation behavior, which are important for understanding their physical properties .

科学研究应用

化感物质研究和农学应用

2-(2-羟乙基)-6-硝基-2H-1,4-苯并恶嗪-3(4H)-酮,一种具有苯并恶嗪酮骨架的化合物,在植物化学领域得到了广泛的研究。该类化合物,如DIBOA和DIMBOA,是从禾本科植物中分离出来的,表现出显着的生物学特性,如植物毒性、抗菌、拒食、抗真菌和杀虫作用。这些特性表明了潜在的农学用途,特别是在天然除草剂模型中。由于它们的生态作用和潜在的农学应用,这些化合物在农业系统中的合成和降解动态引起了极大的兴趣 (Macias et al., 2006), (Macias et al., 2009).

合成和化学应用

苯并恶嗪衍生物的合成,包括2-(2-羟乙基)-6-硝基变体,是一个重要的研究领域。已经开发了合成各种苯并恶嗪酮衍生物的方法,重点是高产率和可扩展性,可能用于各种化学和制药应用。这些方法包括硝基酚的化学选择性还原等方法 (Nakamura et al., 2003), (Sicker et al., 1994).

抗真菌活性

已经对2H-1,4-苯并恶嗪-3(4H)-酮衍生物的抗真菌活性进行了研究,发现其对各种农业真菌具有中等至良好的疗效。这表明它们在开发用于农业应用的新型抗真菌剂中具有潜力 (Śmist et al., 2016).

药物研究

2H-1,4-苯并恶嗪-3(4H)-酮类化合物也因其药物潜力而受到研究。一些衍生物显示出抗焦虑和抗惊厥活性,表明它们在开发新药中可能有用 (Masuoka et al., 1986)。此外,它们在钾离子通道激活剂和抗炎剂合成中的作用也得到了探索 (Bano et al., 2015).

环境和生态研究

苯并恶嗪酮在植物中三嗪抗性中的作用及其在解决土壤和水污染问题中的潜在应用已经得到研究。这些研究提供了对产生苯并恶嗪酮植物的环境影响和生态行为的见解 (Willett et al., 2016).

作用机制

Mode of Action

Given its structural features, it may interact with its targets through various mechanisms, potentially including hydrogen bonding or electrostatic interactions due to the presence of the hydroxyethyl group . .

Biochemical Pathways

The compound’s structure suggests it could potentially interfere with various biochemical processes, but without specific studies, it’s difficult to predict the exact pathways it might affect .

Pharmacokinetics

Given its structure, it might be expected to have reasonable solubility in both polar and non-polar environments, which could influence its absorption and distribution . .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Without specific studies on this compound, it’s difficult to predict exactly how these factors might influence its action .

属性

IUPAC Name |

2-(2-hydroxyethyl)-6-nitro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-4-3-9-10(14)11-7-5-6(12(15)16)1-2-8(7)17-9/h1-2,5,9,13H,3-4H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCMEEZSTSDRCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(O2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395784 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

191096-51-2 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)